
3-Methoxylimaprost
Übersicht
Beschreibung
3-Methoxy-Limaprost: ist ein synthetisches Analogon von Prostaglandin E1 (PGE1). Es ist bekannt für seine starke hemmende Wirkung auf die Thrombozytenaggregation und -adhäsion. Diese Verbindung ist besonders bedeutend im Bereich der Pharmakologie aufgrund ihrer erhöhten Potenz und längeren Halbwertszeit im Vergleich zu ihrer Stammverbindung, Prostaglandin E1 .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1. Antiplatelet Activity
3-Methoxylimaprost is believed to have enhanced antiplatelet effects compared to PGE1. Limaprost itself has been shown to inhibit ADP and collagen-induced platelet aggregation, being 10-1,000 times more potent than PGE1 in this regard . The structural modifications in this compound may further enhance these properties, although specific studies on its efficacy are still needed.
2. Treatment of Ischemic Conditions
Limaprost has been approved for treating ischemic symptoms such as ulcers and pain associated with thromboangiitis obliterans and lumbar spinal canal stenosis . Given that this compound is a derivative of limaprost, it is hypothesized that it could exhibit similar therapeutic benefits. The vasodilatory and antithrombotic effects observed with limaprost suggest potential applications for this compound in managing peripheral circulatory disorders.
3. Metabolomics Research
Recent metabolomics studies have indicated that compounds similar to this compound can influence metabolic pathways linked to various diseases . The integration of advanced analytical techniques like ultra-performance liquid chromatography coupled with mass spectrometry could facilitate the exploration of its metabolic effects and therapeutic potential.
Case Studies and Clinical Applications
While direct case studies specifically focusing on this compound are scarce, insights can be drawn from the broader context of limaprost applications:
- Lumbar Spinal Canal Stenosis : Clinical trials involving limaprost have demonstrated significant improvements in symptoms related to lumbar spinal canal stenosis, such as pain and walking ability . These findings may be extrapolated to explore the efficacy of this compound in similar patient populations.
- Combination Therapies : Research has suggested that combining limaprost with nonsteroidal anti-inflammatory drugs (NSAIDs) yields better outcomes than monotherapy . This approach could be investigated further with this compound to determine its effectiveness in enhancing treatment regimens.
Wirkmechanismus
- 3-Methoxylimaprost is an oral prostaglandin E1 analogue used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions .
- Its primary targets are prostaglandin E2 receptors . As an agonist at these receptors, it likely stimulates the adenylate cyclase-coupled E2 subtype, leading to smooth muscle relaxation .
- Elevated cAMP levels lead to smooth muscle relaxation , vasodilation, and inhibition of platelet aggregation .
- Antiplatelet Activity : It inhibits ADP and collagen-induced platelet aggregation, making it useful in ischemic conditions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
3-Methoxylimaprost plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit ADP and collagen-induced platelet aggregation . This interaction is crucial as it makes this compound 10-1,000 times more potent than PGE1 as an inhibitor of platelet adhesiveness .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . Furthermore, it also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a prostaglandin E1 analog, this compound acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly absorbed and eliminated, with no accumulation after multiple dosing . This suggests that the compound has good stability and does not degrade significantly over time.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is mainly metabolized by enzymes in lipid metabolism pathways, such as β-oxidation and ω-oxidation . These enzymes are also involved in the metabolism of endogenous prostaglandins and other fatty acids .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 3-Methoxy-Limaprost wird durch die Michael-Addition von Methanol an die 2,3-Doppelbindung von Limaprost synthetisiert . Die Reaktion umfasst in der Regel die folgenden Schritte:
Ausgangsmaterial: Limaprost, ein Prostaglandin E1-Analogon.
Reagenz: Methanol.
Reaktionsbedingungen: Die Reaktion wird unter kontrollierter Temperatur und Druck durchgeführt, um die selektive Addition von Methanol an die Doppelbindung zu gewährleisten.
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für 3-Methoxy-Limaprost nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie den Einsatz von Reaktoren und Reinigungssystemen im industriellen Maßstab.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Methoxy-Limaprost kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in stärker oxidierte Formen, die möglicherweise ihre biologische Aktivität verändern.
Reduktion: Reduktion von funktionellen Gruppen, die ihre pharmakologischen Eigenschaften verändern können.
Substitution: Substitutionsreaktionen, die die Methoxygruppe oder andere funktionelle Gruppen betreffen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu polareren Derivaten führen, während Reduktion weniger polare Analoga erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Prostaglandin E1 (PGE1): Die Stammverbindung, weniger potent und mit einer kürzeren Halbwertszeit.
Limaprost: Der Vorläufer von 3-Methoxy-Limaprost, mit ähnlichen, aber weniger starken Wirkungen.
Andere Prostaglandin-Analoga: Verbindungen wie Misoprostol und Alprostadil, die unterschiedliche Potenz und Stabilität aufweisen.
Einzigartigkeit: 3-Methoxy-Limaprost zeichnet sich durch seine erhöhte Potenz und längere Halbwertszeit im Vergleich zu Prostaglandin E1 und anderen Analoga aus. Dies macht es zu einer wertvollen Verbindung für Forschungs- und potenzielle therapeutische Anwendungen.
Biologische Aktivität
3-Methoxylimaprost is a derivative of limaprost, a prostaglandin E1 (PGE1) analog, which has been modified to enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is synthesized through the Michael addition of methanol to the double bond in limaprost. This structural modification is expected to retain its activity as an FP receptor agonist, similar to limaprost, but with potentially improved potency and duration of action. Limaprost itself has demonstrated significant antithrombotic effects and vasodilatory properties, making it a candidate for treating conditions related to impaired blood flow and platelet aggregation .
Antithrombotic Activity
Research indicates that limaprost, and by extension this compound, exhibits potent inhibitory effects on platelet aggregation. It is reported to be 10 to 1,000 times more effective than PGE1 in preventing platelet adhesion in vitro. This suggests that this compound may have significant applications in managing thrombotic disorders .
Vasodilatory Effects
Limaprost has been shown to improve peripheral circulatory failure due to its vasodilatory action. This effect is crucial in conditions such as ischemia and peripheral artery disease, where enhanced blood flow can alleviate symptoms and improve tissue perfusion .
Case Studies
-
Bleeding Risk Associated with Limaprost :
A self-controlled case series study assessed the bleeding risk among patients prescribed limaprost. The study found that the risk of bleeding increased significantly (1.5-fold) during periods of exposure to limaprost compared to unexposed periods. Notably, gastrointestinal bleeding was the most common adverse event reported . Although specific data on this compound's bleeding risk are lacking, the implications from limaprost indicate a need for caution when considering its use. -
Metabolomic Analysis :
A metabolomic study involving cecal contents from mice treated with various compounds identified metabolites linked to inflammatory responses and potential therapeutic targets for ulcerative colitis (UC). While this compound was not directly studied, its parent compound limaprost was implicated in pathways relevant to inflammation and metabolism . This suggests that derivatives like this compound may influence similar pathways.
Comparative Biological Activity
To better understand the biological activity of this compound relative to other compounds, a comparison table is provided below:
Compound | Mechanism of Action | Potency (vs PGE1) | Clinical Applications |
---|---|---|---|
Limaprost | FP receptor agonist; antithrombotic | 10-1,000 times | Peripheral circulatory failure |
This compound | Expected FP receptor agonist | Not fully quantified | Potentially similar applications as limaprost |
PGE1 | Vasodilator; platelet aggregation inhibitor | Baseline | Various cardiovascular conditions |
Future Directions and Research Needs
While preliminary findings suggest that this compound retains beneficial properties similar to limaprost, comprehensive studies are required to elucidate its pharmacodynamics fully. Specifically:
- Clinical Trials : Conducting clinical trials focused on this compound will help establish its safety profile and efficacy compared to existing treatments.
- Mechanistic Studies : Further research into the molecular mechanisms underlying its biological effects will clarify how it interacts with different biological systems.
- Long-term Safety Assessments : Given the bleeding risks associated with limaprost, evaluating the long-term safety of this compound in various populations is crucial.
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMVTHTYLSWGRI-HMHRGJHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.